N-[2-(1-piperidinyl)phenyl]acetamide
Description
N-[2-(1-Piperidinyl)phenyl]acetamide is an organic compound featuring an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a piperidinyl moiety at the ortho position. The ortho-substituted piperidinyl group distinguishes it from para-substituted derivatives, which are more common in opioid analogs ().
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16) |
InChI Key |
GYFZQNLZAYZEGC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1N2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Acetamides
A widely reported method involves the alkylation of 2-aminophenylpiperidine intermediates with 2-chloroacetamide derivatives. For instance, 2-(piperidin-1-yl)aniline reacts with 2-chloroacetyl chloride in a biphasic system (dichloromethane/aqueous NaOH) to yield the target compound. Key steps include:
-
Reaction Conditions :
-
Temperature: 0–25°C
-
Base: Triethylamine or aqueous NaOH
-
Solvent: Dichloromethane or acetone
-
-
Yield : 70–88% after column chromatography (ethyl acetate/hexane).
This method benefits from simplicity but requires careful control of stoichiometry to avoid over-alkylation.
Solid-Phase Alkylation Using Potassium Carbonate
In a modified approach, 2-(piperidin-1-yl)aniline is treated with 2-bromoacetamide in acetonitrile with potassium carbonate as a base. The reaction proceeds at 60°C for 18 hours, followed by hydrazine-mediated deprotection of phthalimide intermediates.
Reductive Amination Pathways
Condensation of 2-Nitroacetophenone with Piperidine
A two-step reductive amination strategy is employed:
-
Condensation : 2-Nitroacetophenone reacts with piperidine in ethanol under reflux to form an imine intermediate.
-
Reduction : Sodium borohydride reduces the imine to the secondary amine, followed by acetylation with acetic anhydride.
-
Key Data :
Microwave-Assisted Synthesis
Accelerated Alkylation Using Microwave Irradiation
Microwave irradiation significantly reduces reaction times. A mixture of 2-(piperidin-1-yl)aniline and 2-chloroacetamide in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes.
Catalytic Methods for Green Synthesis
Deep Eutectic Solvent (DES)-Mediated Acetylation
A sustainable protocol utilizes choline chloride-zinc chloride ([ChCl][ZnCl₂]₂) as a solvent and catalyst. 2-(Piperidin-1-yl)aniline is acetylated with acetic acid at 80°C for 2 hours.
Industrial-Scale Production Strategies
Patent-Based Continuous Flow Synthesis
A patented method (CN1326846C) describes a continuous flow reactor for large-scale production:
-
Alkylation : Piperidine reacts with N-chloroacetyl-2,6-xylidine in aqueous HCl (3:1 molar ratio) at 80°C.
-
Filtration : Bis-alkylated byproducts are removed via hot filtration.
-
Extraction : Toluene extracts the product at 70°C, followed by crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–88 | 2–6 hours | Simplicity, scalable | Requires chromatography |
| Reductive Amination | 65–75 | 8–10 hours | High purity | Multi-step, low atom economy |
| Microwave-Assisted | 90 | 15 minutes | Rapid, energy-efficient | Specialized equipment needed |
| DES-Mediated | 85–92 | 2 hours | Eco-friendly, reusable catalyst | Limited solvent compatibility |
| Continuous Flow | >95 | 4 hours/batch | High throughput, industrial suitability | Complex setup |
Critical Challenges and Optimization
-
Byproduct Formation : Over-alkylation generates bis-acetamide derivatives, mitigated by stoichiometric control (piperidine:chloroacetamide = 3:1).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for lab-scale purity. Industrial processes prefer crystallization from toluene.
-
Catalyst Selection : DES systems outperform traditional bases (e.g., K₂CO₃) in yield and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-piperidinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-[2-(1-piperidinyl)phenyl]acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates for various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(1-piperidinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between N-[2-(1-piperidinyl)phenyl]acetamide and related compounds:
*Calculated based on formula C₁₃H₁₈N₂O.
Key Observations:
- Piperidine Modifications : Acetyl fentanyl’s phenethyl group enhances lipid solubility and blood-brain barrier penetration, critical for its opioid activity. In contrast, the target compound lacks such lipophilic extensions, suggesting differing pharmacokinetics .
- Biological Targets : Analogs with triazine or thiazole rings (e.g., ’s Compounds F, G, H) target sodium channels, whereas the target compound’s simpler structure may limit such activity unless additional functional groups are introduced .
Physicochemical Properties
- pKa: Not explicitly provided, but the piperidine nitrogen (pKa ~11) likely confers basicity, influencing solubility in acidic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
